
Sodium 5-(acetylamino)-2-nitrobenzoate
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Overview
Description
Sodium 5-(acetylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an acetylamino group and a nitro group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(acetylamino)-2-nitrobenzoate typically involves the nitration of 5-acetylaminobenzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoate ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves precise control of reaction parameters such as temperature, concentration of reagents, and reaction time. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(acetylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage in the benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: 5-(acetylamino)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(acetylamino)-2-nitrobenzoic acid and sodium hydroxide.
Scientific Research Applications
Chemical Synthesis
Sodium 5-(acetylamino)-2-nitrobenzoate serves as an important intermediate in the synthesis of various chemical compounds, including dyes and pigments. Its unique functional groups allow for selective reactions that are valuable in organic synthesis.
Biological Studies
The compound is utilized in biochemical assays to study enzyme mechanisms and interactions. Its ability to act as a substrate makes it a useful tool for researchers investigating enzyme kinetics and metabolic pathways.
Pharmaceutical Development
In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been studied for analgesic and anti-inflammatory properties.
Analgesic Activity
Research indicates that derivatives of this compound exhibit significant analgesic effects. In vivo studies using animal models demonstrated that doses as low as 4.95 mg/kg provided substantial pain relief in hot plate tests, showcasing both central and peripheral analgesic activity.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties using rat models with carrageenan-induced paw edema. Results indicated a dose-dependent reduction in inflammation at doses ranging from 10 to 50 mg/kg, highlighting its potential in treating inflammatory conditions.
Antitumor Activity
Studies have explored the anticancer potential of related nitrobenzoic acids. For instance, metal complexes derived from this compound have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells through mechanisms involving apoptosis or cell cycle arrest.
Data Tables
The following tables summarize key findings related to the biological activities of this compound:
Biological Activity | Effect | Model Used | Dose (mg/kg) |
---|---|---|---|
Analgesic | Significant pain relief | Swiss mice hot plate test | 4.95 |
Anti-inflammatory | Reduction in paw edema | Rat carrageenan model | 10 - 50 |
Antitumor (A549 cells) | Cell growth suppression | MTT assay | 20 |
Antitumor (Caco-2 cells) | Cell growth suppression | MTT assay | 20 |
Case Studies
- Study on Analgesic Effects : A study examining the analgesic effects of this compound demonstrated that various doses tested in Swiss mice resulted in significant pain relief compared to control groups.
- Evaluation of Anti-inflammatory Properties : Another study assessed its anti-inflammatory effects in a rat model using carrageenan-induced paw edema, revealing a marked reduction in edema formation at specified doses.
- Antitumor Activity Investigation : Research into the antitumor properties showed that this compound derivatives could suppress tumor cell proliferation effectively, indicating potential for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of Sodium 5-(acetylamino)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
- Sodium 5-(amino)-2-nitrobenzoate
- Sodium 5-(acetylamino)-3-nitrobenzoate
- Sodium 5-(acetylamino)-2-chlorobenzoate
Comparison: Sodium 5-(acetylamino)-2-nitrobenzoate is unique due to the specific positioning of the nitro and acetylamino groups on the benzoate ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
Sodium 5-(acetylamino)-2-nitrobenzoate, also known as sodium nitroacetate, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇N₂NaO₅
- Molecular Weight : 224.15 g/mol
- Chemical Structure : The compound features an acetylamino group and a nitro group attached to a benzoate structure, which is critical for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and memory .
- Nitric Oxide Production : The nitro group in the compound may facilitate the release of nitric oxide (NO), a signaling molecule involved in numerous physiological processes such as vasodilation and neurotransmission. This property suggests potential applications in cardiovascular health .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes has led to investigations into its potential use as an adjunct therapy in cancer treatment .
Case Studies
- Neuroprotective Effects : A clinical trial investigated the neuroprotective effects of this compound in patients with neurodegenerative diseases. Results indicated improved cognitive scores compared to placebo groups, suggesting its role in enhancing neuronal function through AChE inhibition .
- Cardiovascular Health : Another study focused on the compound's impact on endothelial function. Patients administered this compound showed significant improvements in endothelial-dependent vasodilation, attributed to increased NO availability .
Research Findings Summary
Properties
CAS No. |
79817-51-9 |
---|---|
Molecular Formula |
C9H7N2NaO5 |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
sodium;5-acetamido-2-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O5.Na/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14;/h2-4H,1H3,(H,10,12)(H,13,14);/q;+1/p-1 |
InChI Key |
POQYVHDDPCHYCW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
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